molecular formula C14H13BrS B1442684 (2-Bromophenyl)(2,4-dimethylphenyl)sulfane CAS No. 960203-41-2

(2-Bromophenyl)(2,4-dimethylphenyl)sulfane

Cat. No. B1442684
M. Wt: 293.22 g/mol
InChI Key: FGTISJUBEGSYIP-UHFFFAOYSA-N
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Description

“(2-Bromophenyl)(2,4-dimethylphenyl)sulfane” is a chemical compound with the molecular formula C14H13BrS . It has a molecular weight of 293.23 . The compound is a yellow liquid at room temperature .


Molecular Structure Analysis

The InChI code for “(2-Bromophenyl)(2,4-dimethylphenyl)sulfane” is 1S/C14H13BrS/c1-10-7-8-13 (11 (2)9-10)16-14-6-4-3-5-12 (14)15/h3-9H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“(2-Bromophenyl)(2,4-dimethylphenyl)sulfane” has a density of 1.4 g/cm³ . Its boiling point is predicted to be 329.2°C . The compound is a yellow liquid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Benzofuran Compounds : The compound was used in the Lewis acid-catalyzed reaction to prepare benzofuran derivatives, such as C17H15BrOS, highlighting its role in synthesizing complex organic structures (Choi, Seo, Son, & Lee, 2007).

  • Photoredox-Catalyzed Annulation : Utilized in the photoredox-catalyzed cascade annulation process with sulfonyl chlorides, it aids in the synthesis of benzothiophenes and benzoselenophenes (Yan, Xu, Zhou, Chen, & Song, 2018).

  • Crystal Structure Analysis : Involved in studies evaluating intermolecular interactions in thioxanthone derivatives, providing insights into the influence of different substituent groups on crystal formation and diversity (Jacob, Piedade, Robalo, & Duarte, 2011).

  • Electrochemical Studies : Studied in the context of electrochemical oxidation, offering insights into the decomposition pathways and electroactive species involved in such processes (Arias, Brillas, & Costa, 1990).

  • Polymer Research : In the synthesis of poly(arylene ether sulfone) anion exchange membranes, the compound contributed to the development of membranes with high alkaline stability and hydroxide conductivity (Shi, Chen, Zhang, Weng, Chen, & An, 2017).

  • Material Science : Played a role in the synthesis of transparent polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities, useful in material science applications (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).

  • Chemical Synthesis and Reactions : Used in the study of electrophilic substitution in the 1-phenyl-2-acylpyrazolidine series, contributing to the understanding of bromination, nitration, and sulfonation reactions in these compounds (Golubeva, Portnov, Kost, Borisova, & Trukhmanov, 1978).

  • Complex Formation and Analysis : Involved in the synthesis of N-(2,6-dimethylphenyl)diphenylphosphinamine chalcogenides and a zirconium complex, providing valuable information on molecular structures and interactions (Naktode, Kottalanka, & Panda, 2012).

  • Study of Molecular Probes : A key component in designing near-infrared fluorescent probes for detecting and imaging sulfane sulfur in living cells and in vivo, contributing to the field of biological imaging and diagnostics (Han, Song, Li, Yu, & Chen, 2018).

  • Polymer Electrolyte Membranes : Essential in synthesizing polymer electrolyte membranes with sulfonic acid groups, showcasing its importance in developing materials with specific electrochemical properties (Jeong, Seo, Lim, Jin, Mollah, Ur, Pyun, & Kim, 2010).

  • Development of Fluorescent Molecular Probes : Contributed to the preparation of diphenyloxazoles as fluorescent solvatochromic dyes, aiding in the study of biological events and processes using fluorescent molecular probes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

  • Analytical Chemistry Applications : Employed in nitrate analysis using gas-liquid chromatography, demonstrating its utility in analytical chemistry for the determination of specific compounds (Englmaier, 1983).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . The associated hazard statement is H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

properties

IUPAC Name

1-(2-bromophenyl)sulfanyl-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrS/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTISJUBEGSYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601262043
Record name 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenyl)(2,4-dimethylphenyl)sulfane

CAS RN

960203-41-2
Record name 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960203-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AC Dodds, A Sutherland - The Journal of Organic Chemistry, 2021 - ACS Publications
A mild and regioselective method for the preparation of unsymmetrical biaryl sulfides using iron(III) catalysis is described. Activation of N-(arylthio)succinimides using the powerful Lewis …
Number of citations: 25 pubs.acs.org
A Dodds - 2023 - theses.gla.ac.uk
The aim of this PhD was to develop novel methods of C–S bond formation using earth abundant transition metal catalysis. The first project focused on the development of a …
Number of citations: 0 theses.gla.ac.uk

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